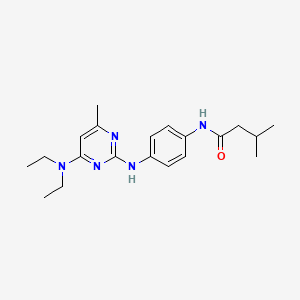
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2,3-dimethoxybenzamide, commonly known as HMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HMB is a derivative of benzoic acid and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of HMB is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and pathways involved in inflammation, cancer, and viral replication. HMB has also been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
HMB has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines. HMB has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, HMB has been shown to inhibit the replication of certain viruses such as the human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HMB in lab experiments is its low toxicity and high stability. HMB is also relatively easy to synthesize and purify. However, one limitation of using HMB is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Zukünftige Richtungen
There are several future directions for research on HMB. One area of interest is its potential as a treatment for Alzheimer's disease. HMB has been shown to have neuroprotective effects and may be able to prevent or slow the progression of the disease. Another area of interest is its potential as an anti-viral agent. HMB has been shown to inhibit the replication of certain viruses and may be able to be developed into a new class of anti-viral drugs. Finally, HMB may have applications in the field of cancer immunotherapy. It has been shown to activate certain signaling pathways that are involved in the immune response and may be able to enhance the effectiveness of immunotherapy treatments.
Synthesemethoden
The synthesis of HMB involves the reaction of 2,3-dimethoxybenzoic acid with 2-hydroxy-4-methoxy-2-methylbutanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then treated with an amine such as ammonia or methylamine to form the final compound, HMB.
Wissenschaftliche Forschungsanwendungen
HMB has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. HMB has also been shown to have neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-15(18,8-9-19-2)10-16-14(17)11-6-5-7-12(20-3)13(11)21-4/h5-7,18H,8-10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGRAPQXTVYRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=C(C(=CC=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2,3-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-N-[2-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2465801.png)
![1-[[2-(Trifluoromethoxy)phenyl]methyl]triazole](/img/structure/B2465802.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2465804.png)
![1-(Tert-butoxycarbonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2465806.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2465807.png)

![6-(2,5-dimethylfuran-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2465810.png)
![4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-enamide](/img/structure/B2465817.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2465820.png)
![7-azepan-1-yl-3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2465822.png)